molecular formula C20H19NO3 B5547745 N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5547745
M. Wt: 321.4 g/mol
InChI Key: SEOQLFFWINUBKX-UHFFFAOYSA-N
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Description

"N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a compound belonging to the chromene class, characterized by its distinctive molecular structure and chemical properties. Chromenes are known for their diverse applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step chemical reactions. For example, Singh et al. (2017) describe the reductive ring opening of isoxazolidine moieties in chromano–piperidine-fused isoxazolidines, leading to the formation of a chromene derivative through tandem intramolecular rearrangements (Singh, Gupta, Gupta, & Ishar, 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives often exhibits planarity and strong intramolecular interactions. For instance, Gomes et al. (2016) analyzed the structure of a similar compound, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, showing intramolecular hydrogen bonds contributing to the molecule's planarity (Gomes, Low, Fonseca, Matos, & Borges, 2016).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. An example is the work of Jadhav et al. (2018), who explored the metal-free C–C/C–O bond formation in the synthesis of pyrano[3,2-c]chromene-3-carboxamide derivatives (Jadhav, Lim, Jeong, & Jeong, 2018).

Physical Properties Analysis

The physical properties of chromenes, such as crystallinity and molecular conformation, are crucial for understanding their behavior. For instance, Reis et al. (2013) studied the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, highlighting the anti-rotamer conformation about the C-N bond (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Scientific Research Applications

Structural Properties and Synthesis

Studies have focused on the crystal structures of chromene derivatives, highlighting their planar molecular structures and anti conformations. For instance, the research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrated their planar nature and provided insights into their synthesis and structural characteristics (Gomes et al., 2015). Similarly, the synthesis and structural study of chromane derivatives have contributed to the understanding of their conformational behaviors and potential applications in drug development and material science (Ciolkowski et al., 2009).

Chemosensors

Certain chromene derivatives have been investigated for their use as highly sensitive and selective chemosensors. A study on a coumarin-based fluorophore revealed its effectiveness in detecting Cu2+ and H2PO4− ions, showcasing the potential of chromene derivatives in environmental monitoring and biochemical assays (Meng et al., 2018).

Polymer Synthesis

Chromene derivatives have also been employed in the synthesis of novel polyamides containing photosensitive coumarin groups, indicating their utility in the development of materials with unique properties such as enhanced solubility and thermal stability. The synthesis of these polymers highlights their potential applications in high-performance materials and coatings (Nechifor, 2009). Another study on aromatic polyamides with coumarin chromophores elaborated on their amorphous nature and photoreactive properties, underscoring their significance in materials science and engineering (Nechifor, 2009).

Safety and Hazards

“N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or inhaled and may cause respiratory irritation .

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)15-9-6-7-13(3)18(15)21-19(22)16-11-14-8-4-5-10-17(14)24-20(16)23/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOQLFFWINUBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

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